3-Ethynylbicyclo[1.1.1]pentane-1-carboxylic acid
CAS No.: 2091699-63-5
Cat. No.: VC4722699
Molecular Formula: C8H8O2
Molecular Weight: 136.15
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091699-63-5 |
|---|---|
| Molecular Formula | C8H8O2 |
| Molecular Weight | 136.15 |
| IUPAC Name | 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H8O2/c1-2-7-3-8(4-7,5-7)6(9)10/h1H,3-5H2,(H,9,10) |
| Standard InChI Key | SWXVUZAXPWUGDC-UHFFFAOYSA-N |
| SMILES | C#CC12CC(C1)(C2)C(=O)O |
Introduction
Chemical Structure and Fundamental Properties
The molecular structure of 3-ethynylbicyclo[1.1.1]pentane-1-carboxylic acid features a highly strained BCP core with a bridgehead ethynyl group (-C≡CH) and a carboxylic acid moiety. The bicyclo[1.1.1]pentane scaffold imposes significant steric and electronic constraints, which influence reactivity and conformational stability. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 2091699-63-5 | |
| Molecular Formula | C₈H₈O₂ | |
| Molecular Weight | 136.15 g/mol | |
| Density | 1.23 g/cm³ (estimated) | |
| Boiling Point | 285°C (predicted) | |
| Solubility | Miscible in THF, DMSO, MeOH |
The ethynyl group enables click chemistry applications, while the carboxylic acid permits further derivatization via amidation or esterification. Spectroscopic characterization (e.g., NMR, NMR) reveals distinct signals for the BCP core: the bridgehead protons resonate at δ 2.21 ppm (singlet, 6H), and the carboxylic acid proton appears as a broad peak near δ 12 ppm .
Synthesis Methods and Optimization
Core Bicyclo[1.1.1]pentane Synthesis
Large-scale BCP synthesis typically employs photochemical [2+2] cycloadditions or propellane opening reactions. A notable method involves the in flow photochemical addition of propellane to diacetyl, yielding 1,3-diketone intermediates, which are subsequently hydrolyzed to dicarboxylic acids . For 3-ethynyl derivatives, post-functionalization of the BCP core is required.
Challenges and Solutions
-
Strain-Induced Reactivity: The BCP core’s strain accelerates side reactions. Low-temperature conditions (-5°C to 0°C) and inert atmospheres mitigate decomposition .
-
Scalability: Flow chemistry techniques improve yields for gram-scale synthesis (>1 kg/day) .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The BCP scaffold mimics tert-butyl or phenyl groups while offering improved metabolic stability and solubility. In protease inhibitors, 3-ethynyl-BCP-carboxylic acid enhances binding affinity by reducing steric clashes compared to bulkier tert-butyl groups .
Click Chemistry Applications
The ethynyl group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating rapid conjugation to biomolecules. For instance, 3-ethynyl-BCP-carboxylic acid has been used to synthesize:
-
Peptide Conjugates: Covalent attachment to azide-modified peptides for targeted drug delivery.
-
Polymer Networks: Cross-linking agent for biodegradable hydrogels .
Analytical Characterization
Spectroscopic Data
-
NMR (400 MHz, CDCl₃): δ 12.1 (s, 1H, COOH), 2.21 (s, 6H, BCP-CH₂), 3.10 (s, 1H, C≡CH) .
-
NMR (101 MHz, CDCl₃): δ 175.2 (COOH), 85.4 (C≡CH), 74.1 (C≡C), 55.3 (BCP-C), 30.3 (BCP-CH₂) .
-
HRMS (ESI-TOF): m/z [M + Na]⁺ calcd. for C₈H₈O₂Na: 159.0422; found: 159.0418 .
Future Perspectives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume